4-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate is an organic compound that features a tetrazole ring and a bromobenzoate moiety.
Preparation Methods
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity . This interaction is facilitated by hydrogen bonding and electrostatic interactions between the tetrazole ring and the target molecule .
Comparison with Similar Compounds
4-(1H-tetrazol-1-yl)phenyl 2-bromobenzoate can be compared with other tetrazole-containing compounds, such as:
4-(1H-tetrazol-5-yl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
4-(1H-1,2,4-triazol-1-yl)phenol: Known for its hydrogen-bonding capabilities and applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of a tetrazole ring and a bromobenzoate moiety, which provides distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H9BrN4O2 |
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Molecular Weight |
345.15 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C14H9BrN4O2/c15-13-4-2-1-3-12(13)14(20)21-11-7-5-10(6-8-11)19-9-16-17-18-19/h1-9H |
InChI Key |
CCIKVQJHIIPUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)Br |
Origin of Product |
United States |
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